molecular formula C7H14ClNO2 B2805102 2-(Cyclopentylamino)acetic acid hydrochloride CAS No. 135809-42-6

2-(Cyclopentylamino)acetic acid hydrochloride

Cat. No.: B2805102
CAS No.: 135809-42-6
M. Wt: 179.64
InChI Key: IQRSGRDOKRKMAG-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride typically involves the reaction of cyclopentylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

  • Cyclopentylamine + Chloroacetic Acid → 2-(Cyclopentylamino)acetic Acid
  • 2-(Cyclopentylamino)acetic Acid + HCl → this compound

The reaction conditions usually involve heating the mixture to a moderate temperature to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

2-(Cyclopentylamino)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity .

Properties

IUPAC Name

2-(cyclopentylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-8-6-3-1-2-4-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRSGRDOKRKMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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